3-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains an oxazolidine-2,4-dione group, which is a type of heterocyclic compound. The presence of a sulfonyl group indicates that it might have some biological activity, as sulfonyl groups are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study detailed the synthesis of new compounds involving thiazolidine-2,4-diones through Knoevenagel condensation, displaying significant antimicrobial activities against various bacterial and fungal strains. This research indicates the potential of such compounds in developing new antimicrobial agents (Prakash et al., 2010).
Anticancer Activity
Another study explored the anticancer activity of N-substituted indole derivatives, incorporating elements similar to the oxazolidine-2,4-dione structure. These compounds showed promising results against the MCF-7 human breast cancer cell line, highlighting the importance of such structures in the synthesis of potential anticancer drugs (Kumar & Sharma, 2022).
Biological Activity and Molecular Docking Studies
Research into 1,3,4-oxadiazole bearing compounds, including synthesis involving sulfonamide and piperidine groups, showcased their biological activities. Molecular docking studies were performed to understand their interaction with biological targets, emphasizing the utility of these compounds in the design of biologically active molecules (Khalid et al., 2016).
Properties
IUPAC Name |
3-[1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-15-4-2-3-5-19(15)29-17-6-8-18(9-7-17)30(26,27)22-12-10-16(11-13-22)23-20(24)14-28-21(23)25/h2-9,16H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCBTZLYXPNBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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